3,3-Bis(4-methylphenyl)-2,3-dihydro-1H-isoindol-1-one
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Overview
Description
3,3-Bis(4-methylphenyl)-2,3-dihydro-1H-isoindol-1-one is a complex organic compound that belongs to the class of isoindolones This compound is characterized by its unique structure, which includes two 4-methylphenyl groups attached to a dihydroisoindolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(4-methylphenyl)-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with phthalic anhydride in the presence of a base, followed by cyclization and reduction steps. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or toluene to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3,3-Bis(4-methylphenyl)-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated isoindolone derivatives. Substitution reactions can result in a wide range of functionalized isoindolones.
Scientific Research Applications
3,3-Bis(4-methylphenyl)-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3,3-Bis(4-methylphenyl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,3-Bis(4-methylphenyl)cyclopropane-1,2-dicarboxylic acid: Similar in structure but with a cyclopropane core.
3,3-Bis(4-methylphenyl)pyrazole: Contains a pyrazole ring instead of an isoindolone core.
3,3-Bis(4-methylphenyl)quinoline: Features a quinoline ring system.
Uniqueness
3,3-Bis(4-methylphenyl)-2,3-dihydro-1H-isoindol-1-one is unique due to its isoindolone core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
17622-72-9 |
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Molecular Formula |
C22H19NO |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
3,3-bis(4-methylphenyl)-2H-isoindol-1-one |
InChI |
InChI=1S/C22H19NO/c1-15-7-11-17(12-8-15)22(18-13-9-16(2)10-14-18)20-6-4-3-5-19(20)21(24)23-22/h3-14H,1-2H3,(H,23,24) |
InChI Key |
UVQJHLBTLILNDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)N2)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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